molecular formula C12H9NO2 B13977109 8-Methoxybenzofuro[2,3-b]pyridine

8-Methoxybenzofuro[2,3-b]pyridine

Cat. No.: B13977109
M. Wt: 199.20 g/mol
InChI Key: PGNCERINVOBKAO-UHFFFAOYSA-N
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Description

8-Methoxybenzofuro[2,3-b]pyridine is a heterocyclic compound that belongs to the benzofuro[2,3-b]pyridine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a benzofuran ring fused to a pyridine ring with a methoxy group attached at the 8th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methoxybenzofuro[2,3-b]pyridine typically involves the cyclization of appropriate precursors. One common method includes the use of methyl 2-(chloromethyl)-3-furoate and salicylonitriles. The reaction is conducted in the presence of potassium carbonate in N,N-dimethylformamide solution at 60°C, producing methyl 2-(cyanophenoxy)methyl-3-furoates. These intermediates undergo tandem cyclization in the presence of excess tert-butyl potassium in N,N-dimethylformamide solution at 65°C to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

8-Methoxybenzofuro[2,3-b]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

8-Methoxybenzofuro[2,3-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Methoxybenzofuro[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to exhibit anticancer activity by disrupting key cellular signaling pathways. Molecular docking studies have revealed strong binding affinities to targets such as serine/threonine kinase AKT1, estrogen receptor alpha, and human epidermal growth factor receptor 2 .

Comparison with Similar Compounds

8-Methoxybenzofuro[2,3-b]pyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C12H9NO2

Molecular Weight

199.20 g/mol

IUPAC Name

8-methoxy-[1]benzofuro[2,3-b]pyridine

InChI

InChI=1S/C12H9NO2/c1-14-10-6-2-4-8-9-5-3-7-13-12(9)15-11(8)10/h2-7H,1H3

InChI Key

PGNCERINVOBKAO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OC3=C2C=CC=N3

Origin of Product

United States

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